PI3Kδ Cellular Inhibition: Meta-Substituted Isomer Shows Potent Target Engagement in Phospho-AKT Assay
2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide demonstrated potent inhibition of PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, with an IC50 of 374 nM in an electrochemiluminescence assay, as recorded in BindingDB (CHEMBL2165498) [1]. This cellular activity is significant because closely related cyanoacrylamide fragments from the foundational Miller et al. (2013) panel often exhibit IC50 values > 10 μM against purified kinase domains, requiring extensive elaboration to achieve cellular potency [2]. The direct cellular activity of this meta-substituted biphenyl-pyridine scaffold thus represents a substantially more advanced starting point for lead optimization.
| Evidence Dimension | Cellular target engagement (IC50 against PI3Kδ-mediated AKT phosphorylation) |
|---|---|
| Target Compound Data | IC50 = 374 nM in Ri-1 cells (electrochemiluminescence assay, 30 min incubation) [1] |
| Comparator Or Baseline | Typical cyanoacrylamide fragment hits from the Miller et al. panel show IC50 > 10 μM against purified kinase domains without cellular activity reported [2]; para-substituted isomer (CAS 1307896-15-6) was not reported to have any measurable cellular activity. |
| Quantified Difference | >26-fold improvement in potency compared to fragment-level baseline |
| Conditions | Cellular assay: PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, 30 min incubation, electrochemiluminescence detection |
Why This Matters
Procurement of a compound with demonstrated sub-micromolar cellular activity accelerates the transition from biochemical screening to phenotypic validation, eliminating an entire round of synthetic optimization required when starting from inactive fragments.
- [1] BindingDB. BDBM50394897, CHEMBL2165498. IC50 data for 2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide against human PI3Kdelta. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?molStructure=1394811-73-4 View Source
- [2] Miller, R. M., Paavilainen, V. O., Krishnan, S., Serafimova, I. M., & Taunton, J. (2013). Electrophilic fragment-based design of reversible covalent kinase inhibitors. Journal of the American Chemical Society, 135(14), 5298–5301. PMID: 23540679. View Source
